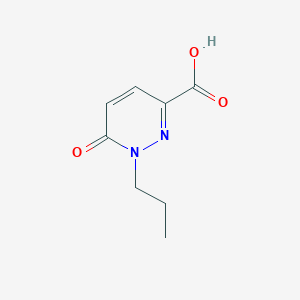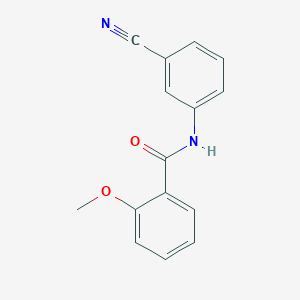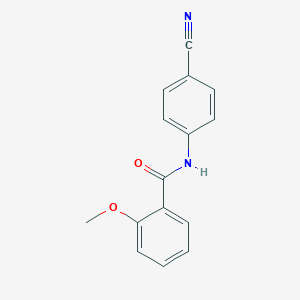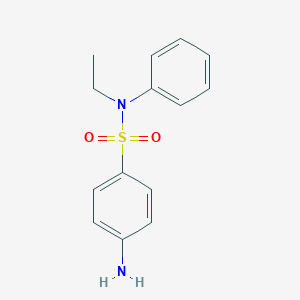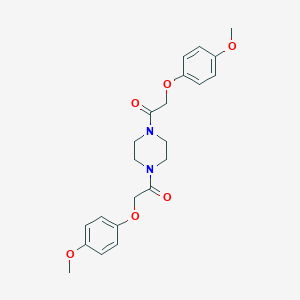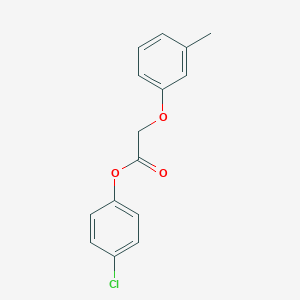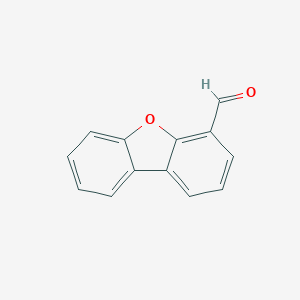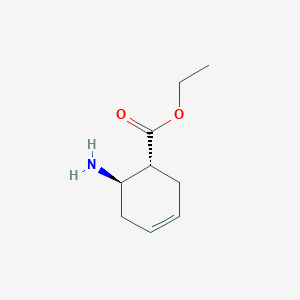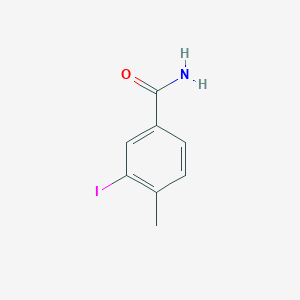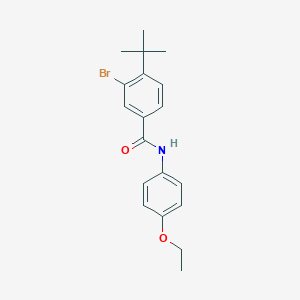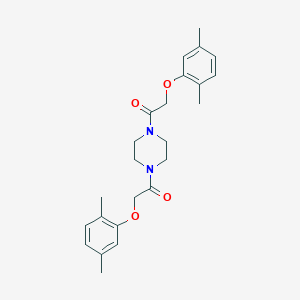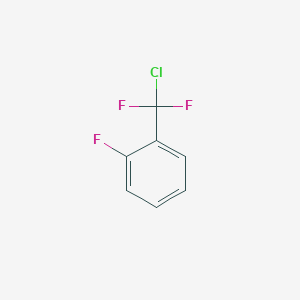
1-(Chlorodifluoromethyl)-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chlorodifluoromethyl)-2-fluorobenzene, commonly referred to as CDFB, is an organofluorine compound that has been extensively studied in the scientific community due to its versatile properties and applications. It is a colorless liquid with a boiling point of 170-172 °C and a melting point of -45 °C. It is insoluble in water and is a highly volatile compound. CDFB has several different applications in the scientific community, ranging from synthesis methods, to research applications and biochemical and physiological effects.
Applications De Recherche Scientifique
CDFB has a wide range of applications in the scientific community. It is widely used as a reagent in organic synthesis due to its ability to react with a variety of compounds. It is also useful in the synthesis of pharmaceuticals and agrochemicals. Additionally, CDFB has been used in the synthesis of fluorinated polymers and in the production of surfactants. In addition to its use in organic synthesis, CDFB has also been used to study the behavior of fluorinated compounds in the environment.
Mécanisme D'action
CDFB is a highly reactive compound, which makes it useful in a variety of organic synthesis reactions. It is able to react with a variety of compounds, including alkynes, alkenes, and aromatic compounds. The reaction mechanism of CDFB typically involves the formation of a carbon-fluorine bond, which is then followed by a nucleophilic substitution reaction. This reaction is often catalyzed by a Lewis acid, such as antimony pentafluoride.
Biochemical and Physiological Effects
CDFB has been studied for its potential biochemical and physiological effects. Studies have shown that CDFB is not toxic to humans and has no significant adverse effects. However, studies in animals have shown that CDFB can cause liver and kidney damage at high doses. In addition, studies have also shown that CDFB can cause reproductive and developmental toxicity in animals.
Avantages Et Limitations Des Expériences En Laboratoire
CDFB has several advantages and limitations when used in lab experiments. One of the main advantages of CDFB is its high reactivity, which makes it an ideal reagent for organic synthesis reactions. Additionally, CDFB is relatively inexpensive and easy to obtain, making it an ideal choice for lab experiments. However, CDFB is a volatile compound, so it must be handled with care. Additionally, the reaction of CDFB with other compounds can produce toxic byproducts, so safety precautions must be taken when handling and disposing of CDFB.
Orientations Futures
CDFB has a wide range of potential applications in the scientific community. In the future, CDFB could be used in the synthesis of new pharmaceuticals and agrochemicals. Additionally, CDFB could be used in the synthesis of new fluorinated polymers and surfactants. Additionally, CDFB could be studied further for its potential biochemical and physiological effects. Finally, CDFB could be used to study the behavior of fluorinated compounds in the environment.
Méthodes De Synthèse
The synthesis of CDFB is a relatively simple process and can be accomplished using a variety of methods. The most commonly used method is the reaction of 1-chloro-2,2-difluoroethylene with sodium fluoride in an aqueous solution. This reaction produces 1,1-difluoro-2-chloroethylene, which is then reacted with benzene in the presence of a Lewis acid catalyst, such as antimony pentafluoride, to produce CDFB. Other methods of synthesis include the reaction of 2,2-difluoro-1-chloroethylene with benzene in the presence of a Lewis acid catalyst, or the reaction of 1,1-difluoro-2-chloroethylene with benzene in the presence of a Lewis acid catalyst.
Propriétés
IUPAC Name |
1-[chloro(difluoro)methyl]-2-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-7(10,11)5-3-1-2-4-6(5)9/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPGNFOESSJGBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623820 |
Source


|
| Record name | 1-[Chloro(difluoro)methyl]-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chlorodifluoromethyl)-2-fluorobenzene | |
CAS RN |
17054-13-6 |
Source


|
| Record name | 1-[Chloro(difluoro)methyl]-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B185405.png)
